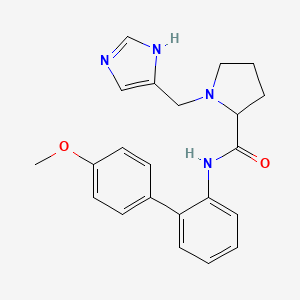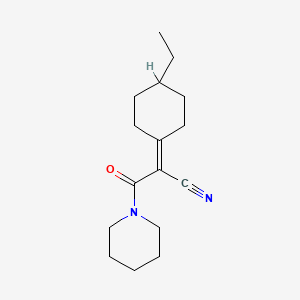
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPN is a member of the acetanilide family, which is known for its analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. It has been shown to have inhibitory effects on the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that cause pain and inflammation. 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Wirkmechanismus
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide inhibits the COX enzyme by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain. 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs naturally in healthy cells.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have cytotoxic effects on certain cancer cell lines. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide. Another area of interest is the study of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide's potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide involves a multi-step process that begins with the reaction of 4-bromonitrobenzene with acetic anhydride to form 4-bromo-3-nitroacetanilide. This intermediate is then converted to 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide through a series of reactions that involve the introduction of a chloro group and the removal of the acetyl group.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-11-5-6-12(16)13(8-11)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWNIDZLCSRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)

![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![1-(4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6007638.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)

![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)
![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)

![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)
![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)